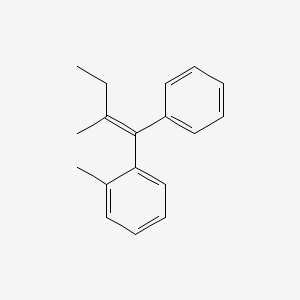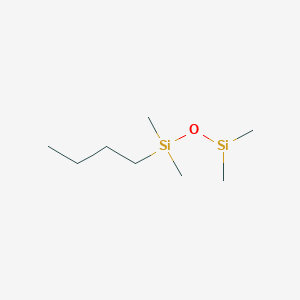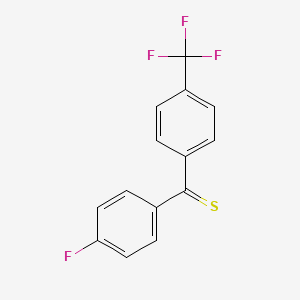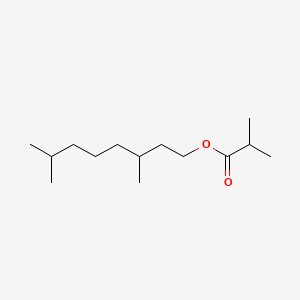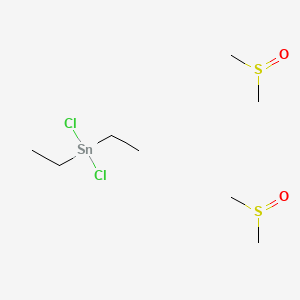
Tin, dichlorodiethylbis(sulfinylbis(methane)-O)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tin, dichlorodiethylbis(sulfinylbis(methane)-O)- is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and medicine. This particular compound is characterized by the presence of tin atoms coordinated with dichlorodiethyl and sulfinylbis(methane) groups, which impart unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tin, dichlorodiethylbis(sulfinylbis(methane)-O)- typically involves the reaction of tin chloride with dichlorodiethyl and sulfinylbis(methane) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired compound. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of Tin, dichlorodiethylbis(sulfinylbis(methane)-O)- may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. Advanced purification methods, including distillation and crystallization, are employed to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Tin, dichlorodiethylbis(sulfinylbis(methane)-O)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to lower oxidation state tin compounds.
Substitution: The dichlorodiethyl and sulfinylbis(methane) groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while reduction can produce tin hydrides. Substitution reactions can result in a variety of organotin compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Tin, dichlorodiethylbis(sulfinylbis(methane)-O)- has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of advanced materials, such as coatings and composites, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Tin, dichlorodiethylbis(sulfinylbis(methane)-O)- involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The sulfinylbis(methane) groups play a crucial role in its reactivity and interaction with biological molecules. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tin(IV) chloride: A common tin compound used in various chemical reactions.
Dichlorodimethylstannane: Another organotin compound with different functional groups.
Sulfinylbis(methane): A related compound with similar sulfinyl groups.
Uniqueness
Tin, dichlorodiethylbis(sulfinylbis(methane)-O)- is unique due to its specific combination of dichlorodiethyl and sulfinylbis(methane) groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
69610-85-1 |
|---|---|
Molekularformel |
C8H22Cl2O2S2Sn |
Molekulargewicht |
404.0 g/mol |
IUPAC-Name |
dichloro(diethyl)stannane;methylsulfinylmethane |
InChI |
InChI=1S/2C2H6OS.2C2H5.2ClH.Sn/c2*1-4(2)3;2*1-2;;;/h2*1-2H3;2*1H2,2H3;2*1H;/q;;;;;;+2/p-2 |
InChI-Schlüssel |
LBUQMPYPIJGLOA-UHFFFAOYSA-L |
Kanonische SMILES |
CC[Sn](CC)(Cl)Cl.CS(=O)C.CS(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



